SBC-115076 vs. Atorvastatin: Greater Body Weight Reduction at 10-Fold Lower Dose in Obese Rat Model
In a comparative in vivo study of high-fat diet-fed obese female Wistar rats, SBC-115076 administered subcutaneously at 4 mg/kg/day for 3 weeks produced significantly greater weight loss compared to high-dose atorvastatin at 40 mg/kg/day, despite a 10-fold lower dose [1]. Both agents reduced obesity and dyslipidemia, but the efficacy of SBC-115076 for weight reduction was quantitatively superior to that of atorvastatin [1].
| Evidence Dimension | Body weight reduction and metabolic improvement |
|---|---|
| Target Compound Data | SBC-115076 (4 mg/kg/day s.c. for 3 weeks) restored MDA levels, mitochondrial ROS, membrane potential, and related proteins to normal levels [1] |
| Comparator Or Baseline | Atorvastatin (40 mg/kg/day oral for 3 weeks) facilitated restoration of only some parameters (MDA, p-Drp1/total Drp1 ratio, CPT1) [1] |
| Quantified Difference | SBC-115076 normalized all measured mitochondrial and oxidative stress parameters; atorvastatin normalized only a subset. PCSK9 inhibitor superior in instigating weight loss, cholesterol reduction, and attenuation of mitochondrial oxidative stress [1] |
| Conditions | Female Wistar rats on high-fat diet for 15 weeks; interventions administered for final 3 weeks; soleus muscle assessed for mitochondrial ROS, membrane potential, swelling, and MDA levels [1] |
Why This Matters
This head-to-head comparison demonstrates SBC-115076's superior efficacy at a significantly lower dose, a critical consideration for cost-effectiveness in large-scale animal studies and for mitigating potential dose-dependent off-target effects.
- [1] Thonusin C, Apaijai N, Jaiwongkam T, Kerdphoo S, Arunsak B, Amput P, et al. The comparative effects of high dose atorvastatin and proprotein convertase subtilisin/kexin type 9 inhibitor on the mitochondria of oxidative muscle fibers in obese-insulin resistant female rats. Toxicol Appl Pharmacol. 2019 Nov 1;382:114741. View Source
